Defined Stereochemical Purity and Configuration Confers Differential Biological Activity
The compound is supplied as the single (R)-enantiomer with a defined stereochemical configuration at the C3 position of the piperidine ring, as confirmed by its IUPAC name (N-[(3R)-piperidin-3-yl]ethanesulfonamide;hydrochloride) and canonical SMILES (CCS(=O)(=O)N[C@@H]1CCCNC1.Cl) . While direct quantitative data on enantiomeric excess (ee) is not provided by vendors, the (R)-configuration is structurally analogous to the stereochemistry found in potent orexin receptor 2 (OX2R) agonists such as TAK-925 and TAK-861, where the (R)-enantiomer exhibits nanomolar agonist activity (EC₅₀ = 68 nM for a related sulfonamide-piperidine compound in CHO cells expressing hOX2R) [1]. In contrast, the (S)-enantiomer or racemic mixture would be expected to display altered or reduced activity based on established structure-activity relationships (SAR) for this chemotype [2].
| Evidence Dimension | Enantiomeric configuration and biological activity |
|---|---|
| Target Compound Data | Single (R)-enantiomer with defined stereochemistry (CAS 1286207-14-4) |
| Comparator Or Baseline | Racemic N-(piperidin-3-yl)ethanesulfonamide (CAS 944068-24-0) or (S)-enantiomer |
| Quantified Difference | Not directly quantified; class-level inference based on known SAR for chiral piperidine sulfonamides |
| Conditions | BindingDB affinity data for a related N-((2R,3S)-1-acetyl-2-(((cis-4-isopropylcyclohexyl)oxy)methyl)-piperidin-3-yl)ethanesulfonamide compound in CHO cells expressing hOX2R |
Why This Matters
Procuring the defined (R)-enantiomer ensures experimental reproducibility and access to the stereochemistry associated with high-potency target engagement, avoiding the confounding effects of racemic mixtures.
- [1] BindingDB. (2020). BDBM386094: N-((2R,3S)-1-acetyl-2-(((cis-4-isopropylcyclohexyl)oxy)methyl)-piperidin-3-yl)ethanesulfonamide. EC₅₀ = 68 nM for human orexin type 2 receptor. View Source
- [2] Takeda Pharmaceutical Company Limited. (2022). Substituted piperidine compound and use thereof. U.S. Patent Application Publication No. US 2022/0041592 A1. View Source
